1'-((3-Chloro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
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Overview
Description
1’-((3-Chloro-2-methylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-((3-Chloro-2-methylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the spiro[chroman-2,3’-pyrrolidin] core through a cyclization reaction, followed by the introduction of the sulfonyl group via sulfonylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, often involving techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1’-((3-Chloro-2-methylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: It may have biological activity, making it a candidate for drug discovery and development. Its unique structure could interact with biological targets in novel ways.
Medicine: The compound could be explored for its potential therapeutic effects, particularly if it shows activity against specific diseases or conditions.
Industry: It might be used in the production of specialty chemicals or materials with unique properties, such as high stability or specific reactivity.
Mechanism of Action
The mechanism of action of 1’-((3-Chloro-2-methylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular experiments.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1’-((3-Chloro-2-methylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one include other spiro compounds and sulfonyl-containing molecules. Examples might include spiro[indoline-3,4’-piperidine] derivatives or sulfonylated heterocycles.
Uniqueness
What sets 1’-((3-Chloro-2-methylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one apart is its specific combination of a spiro structure with a sulfonyl group and a chlorinated aromatic ring. This unique arrangement can confer distinct chemical and biological properties, making it a valuable compound for further study and application.
Properties
IUPAC Name |
1'-(3-chloro-2-methylphenyl)sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c1-13-15(20)6-4-8-18(13)26(23,24)21-10-9-19(12-21)11-16(22)14-5-2-3-7-17(14)25-19/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNRGKHZFZJMHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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